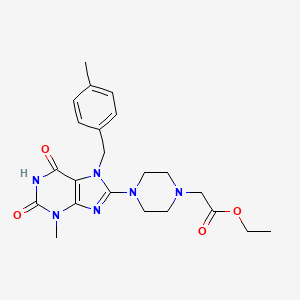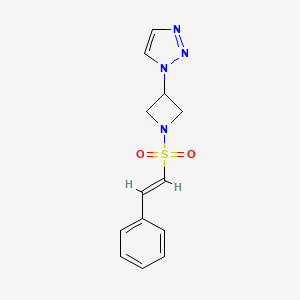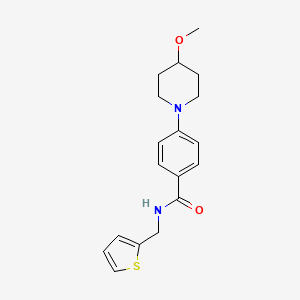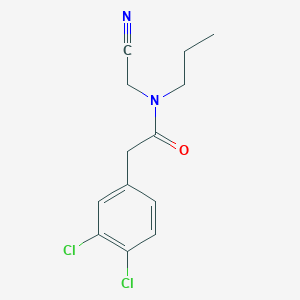![molecular formula C26H22ClN3O2S B2883597 [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-80-1](/img/structure/B2883597.png)
[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Structures
1. Synthesis of 4-Sulfanylmethylene-5(4H)-Oxazolones
Clerici, Gelmi, and Pocar (1999) developed a convenient synthesis for 4-sulfanylmethylene-5(4H)-oxazolones, starting from 4-(chloromethylene)oxazolone and mercaptans. These oxazolones were used as precursors for unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acids, showcasing a method for creating complex sulfur-containing organic molecules (Clerici, Gelmi, & Pocar, 1999).
2. Nucleophilic Aromatic Substitution for Synthesizing Methylthio-polychlorobiphenyls
Bergman and Wachtmeister (1978) described a one-step method for preparing methylthiopolychlorobiphenyls from methanethiolate and certain chlorinated biphenyls, highlighting techniques for functionalizing aromatic systems with sulfur groups (Bergman & Wachtmeister, 1978).
3. Crystal Structure of Bis(3-chlorophenyl) Compounds
Dong and Huo (2009) synthesized and determined the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound with similar structural motifs to your query, using X-ray diffraction crystallography. This work provides insights into the molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
Applications in Drug Discovery and Material Science
4. Docking Studies of Tetrazole Derivatives
Al-Hourani et al. (2015) conducted docking studies on tetrazole derivatives to understand their orientation and interactions within the active site of cyclooxygenase-2 enzyme, showing the potential for these compounds as COX-2 inhibitors. This research is indicative of the methods used to evaluate chemical compounds for therapeutic potential (Al-Hourani et al., 2015).
5. Synthesis and Antiviral Activity of Thiadiazole Sulfonamides
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, highlighting the antimicrobial potential of these sulfonamide derivatives (Chen et al., 2010).
properties
IUPAC Name |
[5-(2-chlorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-7-9-17(10-8-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-5-3-4-6-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAPGFEPXKLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)



![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)




![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)